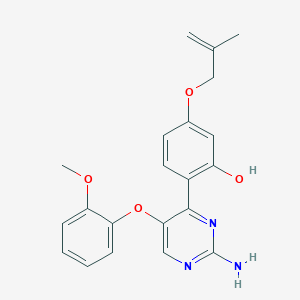
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, also known as AMP-PNP, is a non-hydrolyzable analog of ATP (adenosine triphosphate). It is widely used in biochemical and physiological research as a tool to study the mechanism of action of ATP-dependent enzymes and to investigate the role of ATP in various cellular processes.
Aplicaciones Científicas De Investigación
Chemistry and Synthesis Techniques
Spin Interaction in Complexes
Research into Schiff and Mannich bases, including compounds with similar structural features to the specified chemical, has provided insights into the spin interactions within zinc complexes. These studies have implications for understanding the electronic properties of metal-organic frameworks and could contribute to the development of novel materials with specific magnetic or conductive properties (Orio et al., 2010).
Aldose Reductase Inhibitors
Pyrido[1,2-a]pyrimidin-4-one derivatives, which share structural similarities with the specified compound, have been investigated for their selective inhibition of aldose reductase, an enzyme implicated in diabetic complications. This research highlights the potential of structurally related compounds in the development of new therapeutic agents (La Motta et al., 2007).
Facile Synthesis Techniques
The development of acid-catalyzed reactions for synthesizing pyrimidine derivatives offers insights into more efficient and versatile synthetic routes. These methods could facilitate the production of a wide range of compounds with potential applications in pharmaceuticals and materials science (Gazizov et al., 2015).
Biological and Pharmaceutical Applications
Antifungal Properties
Research on derivatives of 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine, which bear structural resemblance to the specified compound, has demonstrated antifungal effects against significant types of fungi. This suggests potential applications of structurally similar compounds in developing new antifungal agents (Jafar et al., 2017).
Phenolic Structure-Activity Relationship in Cancer Research
Studies on the SAR of phenolics for the formation of harmful compounds during food preparation offer a foundation for understanding how structural features of phenolic compounds, including those similar to the specified chemical, can influence biological activity. This research may inform the development of safer food processing methods and the synthesis of beneficial dietary supplements (Hidalgo et al., 2018).
Environmental and Material Science Applications
Corrosion Inhibition
Schiff base compounds derived from vanillin, structurally related to the query chemical, have shown promising results as corrosion inhibitors. Such studies pave the way for the development of environmentally friendly corrosion protection strategies for metals (Satpati et al., 2020).
Propiedades
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)12-27-14-8-9-15(16(25)10-14)20-19(11-23-21(22)24-20)28-18-7-5-4-6-17(18)26-3/h4-11,25H,1,12H2,2-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQKOLCVHNJBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OC)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile](/img/structure/B2568066.png)
![[2-(2-Methoxy-4-nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2568067.png)
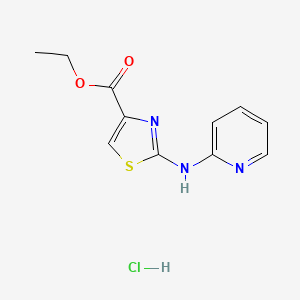
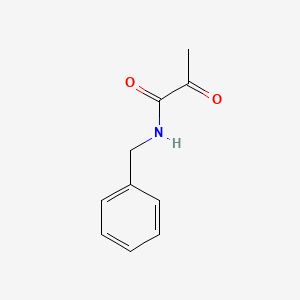
![2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole](/img/structure/B2568073.png)

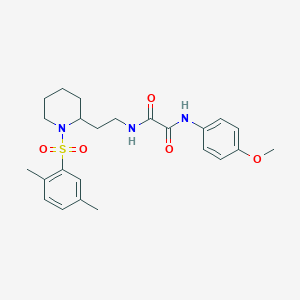
![N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2568080.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2568081.png)
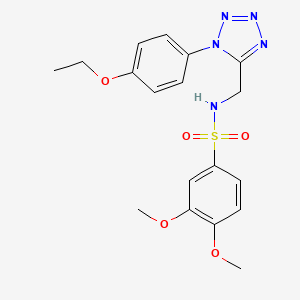
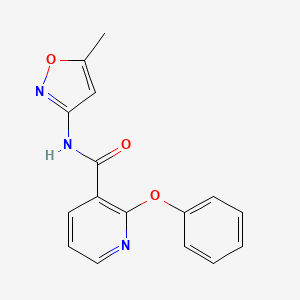

![(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid](/img/structure/B2568088.png)
